molecular formula C17H21N5O2 B11796304 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

Katalognummer: B11796304
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: PXQASURUOGRUHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine (CAS 1706443-71-1) is a high-purity chemical compound supplied for research purposes. This molecule, with the molecular formula C17H21N5O2 and a molecular weight of 327.38, belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized in scientific literature for its potential as a tyrosine kinase modulator . Tyrosine kinases are key enzymes involved in cellular signaling pathways that regulate growth, division, and differentiation, making their modulators a significant area of investigation in basic research . The structure of this compound, which includes a 2,5-dimethoxyphenyl substituent, is designed for exploring structure-activity relationships. The triazolopyridazine core is a privileged structure in medicinal chemistry, often associated with diverse biological activities. This product is intended for non-clinical, non-diagnostic research applications exclusively. It is not for human consumption, therapeutic use, or veterinary use. Researchers can leverage this compound in biochemical and cellular assays to further the understanding of kinase-related pathways and proliferative diseases. For complete handling and safety information, please refer to the Safety Data Sheet (SDS).

Eigenschaften

Molekularformel

C17H21N5O2

Molekulargewicht

327.4 g/mol

IUPAC-Name

1-[6-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C17H21N5O2/c1-10(2)16(18)17-20-19-15-8-6-13(21-22(15)17)12-9-11(23-3)5-7-14(12)24-4/h5-10,16H,18H2,1-4H3

InChI-Schlüssel

PXQASURUOGRUHY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=NN=C2N1N=C(C=C2)C3=C(C=CC(=C3)OC)OC)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with Pyridazine Derivatives

Thetriazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation between pyridazine-3-carboxylates or pyridazine-3-carbonitriles with hydrazines. For example:

  • Step 1 : 6-Chloro-triazolo[4,3-b]pyridazine is prepared by reacting 3,6-dichloropyridazine with hydrazine hydrate under reflux in ethanol.

  • Step 2 : The chlorine at position 6 is replaced by a 2,5-dimethoxyphenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst.

Reaction Conditions :

ReagentSolventTemperatureTimeYield
Hydrazine hydrateEthanol80°C12 h75%
2,5-Dimethoxyphenylboronic acidDioxane/H₂O100°C6 h82%
ParameterValueImpact on Yield
BaseK₂CO₃Maximizes SNAr efficiency
SolventDMFEnhances nucleophilicity
Temperature120°CReduces reaction time
Molar ratio (amine:halide)1.5:1Minimizes side products

Yield : 68–74%.

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed amination is employed:

  • Catalyst System : Pd₂(dba)₃/Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 81%.

Alternative Routes and Modifications

One-Pot Synthesis

A streamlined approach combines cyclocondensation and amination in a single vessel:

  • Cyclocondensation : 3,6-Dichloropyridazine + hydrazine → 6-chloro-triazolo[4,3-b]pyridazine.

  • Suzuki Coupling : Introduce 2,5-dimethoxyphenyl group.

  • Amination : Direct reaction with 2-methylpropan-1-amine.

Advantages : Reduced purification steps, overall yield improves to 65%.

Protecting Group Strategies

To prevent side reactions during amination:

  • Boc Protection : 2-Methylpropan-1-amine is protected as tert-butyl carbamate, then deprotected post-reaction using TFA.

  • Yield with Protection : 78% vs. 68% without.

Analytical Characterization

Critical quality control metrics for the final compound:

TechniqueKey Data
HPLC Purity ≥98% (C18 column, 0.1% TFA/ACN gradient)
¹H NMR (DMSO-d₆)δ 8.42 (s, 1H, triazole), 7.58–6.92 (m, 3H, aryl), 3.87 (s, 6H, OCH₃), 3.21 (q, 2H, NH₂), 1.32 (d, 6H, CH(CH₃)₂)
HRMS [M+H]⁺ calc. 327.38, found 327.39

Scale-Up Considerations

  • Solvent Recovery : DMF is distilled and reused to reduce costs.

  • Catalyst Recycling : Pd residues are recovered via activated carbon filtration.

  • Process Safety : Exothermic amination steps require controlled addition rates and temperature monitoring.

Challenges and Solutions

ChallengeMitigation Strategy
Low regioselectivity in aminationUse bulky ligands (Xantphos) to favor C3 substitution
Hydrolysis of methoxy groupsAvoid strong acids/bases; maintain pH 6–8
Amine oxidationConduct reactions under N₂ atmosphere

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Nucleophilic substitution68–7495–98120
Buchwald-Hartwig8199180
One-Pot659295

Analyse Chemischer Reaktionen

1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Die Verbindung ist dafür bekannt, bestimmte Enzyme und Rezeptoren zu hemmen, was zu ihren biologischen Wirkungen führt. So kann sie beispielsweise die Shikimat-Dehydrogenase hemmen, ein essentielles Enzym bei der Biosynthese von aromatischen Aminosäuren, das ein potenzielles Ziel für antimikrobielle und krebshemmende Therapien darstellt. Die genauen beteiligten molekularen Ziele und Pfade können je nach dem spezifischen biologischen Kontext und der Art der Wechselwirkungen der Verbindung mit anderen Molekülen variieren.

Wirkmechanismus

The mechanism of action of 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis of aromatic amino acids, which is a potential target for antimicrobial and anticancer therapies . The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolopyridazine Derivatives

Key structural analogs and their differences are summarized below:

Compound Name / Identifier Substituents at Position 6 (Pyridazine) Substituents at Position 3 (Triazole) Molecular Weight (g/mol) Notable Properties / Activities References
Target Compound 2,5-Dimethoxyphenyl 2-Methylpropan-1-amine ~368.4 (estimated) High lipophilicity (predicted)
1-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine (CAS: 1249222-34-1) Methyl Methanamine ~188.2 Simplified structure; potential CNS activity
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide (CAS: 1251582-83-8) 3,4-Dimethylphenyl Propanamide-linked aromatic substituent ~483.6 Enhanced solubility due to amide group
1-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine (CAS: 1332492-79-1) Methoxy Methanamine ~204.2 Electron-rich ring; potential metabolic stability

Key Observations :

  • Electron-Donating Groups : The 2,5-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to methyl or single methoxy substituents, which may enhance binding to aromatic receptor pockets .
  • Side-Chain Modifications : The branched 2-methylpropan-1-amine group contrasts with simpler methanamine or amide-linked chains in analogs. This branching could reduce metabolic oxidation and improve bioavailability .
Comparison with Non-Triazolopyridazine Heterocycles
  • Pyrazoline Derivatives (e.g., 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) :
    Pyrazolines with methoxyphenyl groups exhibit antitumor and antidepressant activities, but their partially saturated dihydropyrazole ring reduces planarity compared to triazolopyridazines. This may limit π-π stacking interactions in target binding .
  • Imidazo[1,2-a]pyridines (e.g., ChemSpider ID: 478260-06-9) :
    These compounds often prioritize kinase inhibition (e.g., via ATP-binding sites) due to their bicyclic systems. The triazolopyridazine core, however, offers a distinct electronic profile for targeting alternative pathways .
Toxicity Considerations

The absence of a fused imidazole ring in the target compound likely reduces such risks .

Biologische Aktivität

1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the class of triazolopyridazines. Its unique structural features, including a triazole ring fused with a pyridazine moiety and a dimethoxyphenyl substituent, suggest significant potential for various biological activities. This article aims to explore the compound's biological activity based on existing research findings and case studies.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that triazolo-pyridazine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, the compound may act as an inhibitor of enzymes involved in cellular signaling pathways relevant to cancer progression.

Enzyme Inhibition

The compound has demonstrated significant inhibitory activity against phosphodiesterase 4 (PDE4), which is crucial in treating inflammatory diseases and neurological disorders. The inhibition of PDE4 can lead to reduced inflammation and improved outcomes in conditions like chronic obstructive pulmonary disease (COPD) and asthma.

EnzymeActivityIC50 (µM)
PDE4InhibitoryTBD
AChEModerate InhibitoryTBD
BChESelective InhibitoryTBD

Case Studies

Study 1: Anticancer Activity
A study conducted on various triazolopyridazine derivatives demonstrated that this compound showed potent cytotoxic effects against MCF-7 breast cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspases.

Study 2: Enzyme Inhibition
In vitro assays indicated that the compound selectively inhibited butyrylcholinesterase (BChE) with an IC50 comparable to known inhibitors like physostigmine. This suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is impaired.

Q & A

Basic: What are the common synthetic routes for 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine, and how is its purity verified?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation and functionalization. For example:

Core Formation : React a pyridazine precursor (e.g., 6-hydrazinylpyridazine) with a substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde) under acidic conditions to form the triazolo[4,3-b]pyridazine core .

Side-Chain Introduction : Use nucleophilic substitution or reductive amination to attach the 2-methylpropan-1-amine moiety. Temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) are critical to avoid side reactions .
Purity Verification :

  • HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR (¹H/¹³C) to confirm structural integrity, focusing on aromatic proton splitting patterns and amine proton integration .

Advanced: How can computational methods like DFT optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

Reaction Pathway Simulation : Use DFT/B3LYP/6-311G(d,p) to model transition states and intermediates in triazole ring closure. This identifies energy barriers and guides solvent/catalyst selection (e.g., acetic acid vs. HCl) .

Electrostatic Potential (ESP) Mapping : Predict nucleophilic/electrophilic sites for functionalization. For example, the methoxy groups’ electron-donating effects can direct electrophilic substitution at the triazole ring .

Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for reaction steps to prioritize pathways with lower entropy penalties .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., Z’-LYTE™). IC₅₀ values <10 μM warrant further study .

Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results against positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, hypoxia (1% O₂) may alter IC₅₀ values by 2–3 fold .

Metabolite Interference : Perform LC-MS to identify degradation products (e.g., demethylation of methoxy groups) that may skew results .

Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. Use Cohen’s d to quantify effect size differences .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

X-ray Crystallography : Resolve the triazole-pyridazine dihedral angle (typically 5–10°) and hydrogen-bonding motifs (e.g., N–H⋯O) to validate solid-state conformation .

Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of –OCH₃ groups) aid structural assignment .

Advanced: How to design SAR studies targeting the triazole-pyridazine core?

Methodological Answer:

Substituent Variation : Synthesize analogs with halogens (F, Cl) at the 2,5-dimethoxyphenyl group. Test for logP changes (e.g., Cl increases hydrophobicity by ~0.5) and correlate with membrane permeability .

Scaffold Hopping : Replace the triazole with imidazole or tetrazole rings. Compare binding affinities via molecular docking (e.g., AutoDock Vina) to identify steric clashes .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential amine reactivity .

Ventilation : Conduct reactions in fume hoods with HEPA filters. Monitor airborne particulates via NIOSH Method 0500 .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

DoE (Design of Experiments) : Use a 2³ factorial design to test variables: temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–15 mol%). Response surface methodology (RSM) identifies optimal yield (e.g., 82% at 80°C, 10 mol% CuI) .

Flow Chemistry : Implement continuous flow reactors with residence time <30 min to minimize degradation. In-line FTIR monitors intermediate formation .

Advanced: What strategies improve data reproducibility in crystallography studies?

Methodological Answer:

Crystal Growth : Use slow evaporation from methanol/water (9:1) at 4°C. Seed crystals from prior batches to ensure consistent packing .

Data Collection : Collect >98% complete datasets (Cu-Kα, λ=1.5418 Å) and refine with SHELXL. Validate via R-factor convergence (<5%) .

Advanced: How to integrate computational toxicology in early-stage development?

Methodological Answer:

ADMET Prediction : Use SwissADME to estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and ProTox-II for LD₅₀ prediction .

Metabolite Profiling : Run in silico CYP450 metabolism simulations (e.g., StarDrop) to flag reactive intermediates (e.g., epoxides) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.